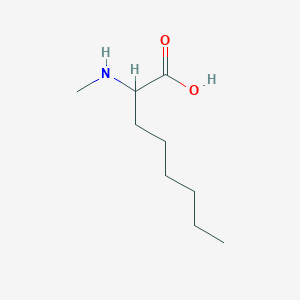

2-(Methylamino)octanoic acid

Description

The study of modified amino acids and their relationship with lipid metabolism is a burgeoning area of biochemical research. Understanding the structure and properties of molecules that bridge these two essential classes of biomolecules is crucial for advancements in chemical biology and medicine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)octanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-3-4-5-6-7-8(10-2)9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOCWFZISGFFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801309336 | |

| Record name | 2-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-67-5 | |

| Record name | 2-(Methylamino)octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101080-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801309336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylamino Octanoic Acid and Its Stereoisomers

Asymmetric and Stereoselective Approaches to 2-(Methylamino)octanoic acid

Asymmetric synthesis is crucial for producing enantiomerically pure alpha-amino acids, as the biological activity of these molecules is often dependent on their specific stereochemistry. These methods employ chiral influences to guide the formation of the desired stereoisomer.

Chiral auxiliaries are recoverable chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed. The Evans oxazolidinones and pseudoephedrine amides are prominent examples of auxiliaries used in the asymmetric alkylation of enolates to form new carbon-carbon bonds with high stereocontrol. wikipedia.orgnih.gov

A key strategy involves the asymmetric conjugate addition of an organocopper reagent to an α,β-unsaturated N-acyl oxazolidin-2-one, followed by in-situ α-methylation of the resulting enolate. This tandem approach allows for the installation of multiple stereocenters with a high degree of control. This exact methodology was employed in the total synthesis of (+)-kalkitoxin, a natural product containing the (3S, 4S, 6S)-3,4,6-trimethyl-8-(methylamino)octanoic acid subunit. nih.govresearchgate.netrsc.org The N-acyl oxazolidin-2-one serves as a robust chiral auxiliary, directing the stereoselective additions. nih.gov After the desired stereocenters are set, the auxiliary is cleaved to yield the carboxylic acid derivative, which can then be further processed to obtain the final N-methylated amino acid. nih.gov

Table 1: Representative Chiral Auxiliary-Mediated Reactions for Amino Acid Synthesis

| Auxiliary Type | Reaction | Key Features | Typical Yields | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Evans Oxazolidinone | Asymmetric Alkylation | Formation of α-alkylated amino acid precursors. wikipedia.orgnih.gov | Good to Excellent | >95:5 |

| Pseudoephedrine | Asymmetric Alkylation | Forms syn-alkylation products with high selectivity. wikipedia.org | High | >99:1 |

Note: This table represents general findings for these auxiliary types in amino acid synthesis; specific results can vary based on substrates and conditions.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Various catalytic systems have been developed for the synthesis of α-amino acid derivatives.

One advanced method involves a tandem relay catalysis protocol using both palladium and an isothiourea organocatalyst. acs.org This process can be used to synthesize α-amino acid derivatives containing two stereogenic centers from N,N-disubstituted glycine (B1666218) esters and allylic phosphates. acs.org The reaction proceeds through a Pd-catalyzed allylic amination followed by an isothiourea-catalyzed enantioselective chemrxiv.orgacs.org-sigmatropic rearrangement, achieving high diastereo- and enantioselectivity. acs.org

Other catalytic approaches include:

Chiral Zirconium Complexes : Used for the catalytic enantioselective addition of propionate (B1217596) units to imines, providing an efficient route to anti-α-methyl-β-amino acid derivatives. nih.gov

Anion-Binding Catalysis : Dual hydrogen-bond donor catalysts can activate substrates through anion abstraction, enabling enantioselective substitutions that would otherwise be inaccessible. harvard.edu

N-Heterocyclic Carbene (NHC) Iridium Complexes : These catalysts facilitate the asymmetric addition of acetonitrile (B52724) to α-iminoesters to produce α,α-disubstituted α-amino acid derivatives. rsc.org

While not all of these methods have been explicitly reported for the synthesis of this compound, the underlying principles are broadly applicable to the enantioselective formation of α-N-methylated amino acids.

When an amino acid contains more than one stereocenter, as in the case of the precursor to kalkitoxin, diastereoselective control is paramount. nih.govrsc.org Diastereoselective synthesis aims to form a single diastereomer out of multiple possibilities.

The use of cyclic scaffolds, such as 1,3-oxazinan-6-ones derived from N-protected amino acids, is a powerful strategy for controlling stereochemistry. acs.orgresearchgate.net Enolates generated from these cyclic systems can be alkylated or hydroxylated with high trans diastereoselectivity. acs.orgresearchgate.net Subsequent cleavage of the heterocyclic ring reveals the acyclic, stereochemically defined amino acid. This methodology has been expanded to produce a variety of N-methyl β-amino acids and highly substituted β²,²,³-amino acids. monash.eduresearchgate.net

The synthesis of the (3S, 4S, 6S)-3,4,6-trimethyl-8-(methylamino)octanoic acid fragment is a prime example of achieving diastereocontrol in an acyclic system, utilizing a chiral auxiliary to orchestrate a tandem conjugate addition and methylation sequence to establish the anti,anti methyl stereotriad. nih.govrsc.org

Direct N-Methylation Strategies for Alpha-Amino Acids

These methods begin with a pre-formed α-amino acid (or its ester derivative) and focus on the selective introduction of a methyl group onto the nitrogen atom. This approach avoids the construction of the carbon skeleton and can be more direct if the parent amino acid is readily available.

Photochemical methods utilize light energy to drive chemical reactions. A notable development is the direct N-methylation of amino acids using methanol (B129727) as the methyl source, catalyzed by silver(I)-loaded titanium dioxide (Ag(I)/TiO₂) under UV light irradiation. chemrxiv.org This method is advantageous as it avoids hazardous reagents like sodium borohydride (B1222165) or hydrogen gas. chemrxiv.org

The reaction proceeds at ambient temperature and has been shown to be effective for various hydrophobic amino acids, including valine and proline, yielding both N-mono- and N,N-dimethylated products with retention of optical purity. chemrxiv.org For instance, L-valine can be converted to N-methyl valine and N,N-dimethyl valine in significant yields. chemrxiv.org Other photocatalytic systems are also being explored for their efficacy in N-methylation reactions. researchgate.net

Table 2: Photocatalytic N-Methylation of L-Valine with Methanol

| Product | Yield (3h) | Yield (15h) |

|---|---|---|

| N-Methyl Valine | 45% | - |

| N,N-Dimethyl Valine | 36% | >98% (conversion) |

Data from a study using Ag(I)/TiO₂ photocatalyst under UV irradiation at 35°C. chemrxiv.org

Another photochemical approach involves the deracemization of racemic N-carboxyanhydrides (NCAs) using a chiral benzophenone (B1666685) catalyst and UV light, which can then be converted into enantiomerically enriched N-protected amino acid derivatives. d-nb.info

Diazomethane (B1218177) (CH₂N₂) is a potent methylating agent, but its reaction with the amino group of an amino acid requires prior activation. A highly effective procedure involves the protection of the amino acid's nitrogen atom with a nosyl (Ns, p-nitrobenzenesulfonyl) group. monash.eduresearchgate.net

The N-nosyl protected amino acid methyl ester can then be treated with an excess of diazomethane. monash.edu The electron-withdrawing nature of the nosyl group increases the acidity of the sulfonamide proton, facilitating methylation on the nitrogen atom. This reaction typically proceeds in quantitative yield for various amino acids. monash.edu The nosyl group can be subsequently removed under mild conditions, for example, using mercaptoacetic acid and sodium methoxide, to liberate the free N-methyl amino acid. monash.edu This method is performed under neutral conditions but requires caution due to the toxic and explosive nature of diazomethane. monash.edu

The Arndt-Eistert homologation, a method to convert α-amino acids to β-amino acids, also utilizes diazomethane to form α-diazoketone intermediates from N-protected α-amino acid mixed anhydrides. nih.govcore.ac.uk

Reductive Amination Approaches

Reductive amination serves as a powerful and direct method for the synthesis of N-substituted amino acids, including this compound. This approach typically begins with a keto acid precursor, in this case, 2-oxooctanoic acid. The process involves two key transformations within a single pot: the formation of an imine intermediate followed by its reduction to the target amine.

The initial step is the reaction between the ketone group of 2-oxooctanoic acid and methylamine (B109427). This forms a Schiff base or imine intermediate. The subsequent reduction of this C=N double bond yields the secondary amine, this compound. acs.org This method is advantageous as it can prevent the over-alkylation that often plagues direct alkylation methods. nih.gov

Various reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH₃CN) is a classic choice due to its mild nature and its selectivity for reducing the protonated imine in the presence of the original ketone, minimizing side reactions. nih.gov Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium borohydride (NaBH₄) are also effective. nih.gov

Modern catalytic systems have been developed to make this process more efficient and sustainable. Heterogeneous catalysts, such as platinum-molybdenum on an aluminum oxide support (Pt–Mo/γ-Al₂O₃), can facilitate the reductive amination of carboxylic acids under hydrogen gas (H₂), even at ambient pressures. nih.gov Ruthenium-based catalysts have also demonstrated high efficacy in the reductive amination of carboxylic acids, converting them first to an amide intermediate which is then reduced to the amine. nih.govrsc.org In a one-pot, two-step cascade, biocatalytic reductive amination of 2-oxooctanoic acid has been achieved, resulting in high conversion and an isolated yield of 91%. acs.org

The general reaction scheme is as follows: 2-oxooctanoic acid + CH₃NH₂ (Methylamine) ⇌ [Imine Intermediate] --[Reducing Agent]--> this compound

This methodology is highly versatile and can be adapted for the synthesis of various stereoisomers, depending on the chirality of the starting materials and the reaction conditions.

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for mechanistic studies, metabolic tracing, and quantitative analysis by mass spectrometry. acs.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable isotopes such as Deuterium (D or ²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) into its structure.

A primary strategy for introducing a labeled methyl group is to use an isotopically labeled methylating agent during synthesis. For instance, in a reductive amination pathway, ¹³C-methylamine or CD₃-amine could be used as the nitrogen source. Alternatively, if synthesizing from an N-protected 2-aminooctanoic acid, a labeled methyl source like ¹³C-methyl iodide or (¹³C)H₃-tosylate can be used for the N-alkylation step. researchgate.net

Recent advances have provided versatile and high-yield routes to ¹³C methyl-labeled amino acids. One such method relies on palladium-catalyzed C(sp³)–H functionalization, which can be used to synthesize precursors for labeled amino acids. researchgate.net For example, a known intermediate can be functionalized using iodomethane-¹³C to introduce the labeled methyl group. researchgate.net While this specific approach was demonstrated for valine and isoleucine, the principles can be adapted for other amino acids. researchgate.net

The use of stable isotope-labeled compounds, such as ¹³C- or D-labeled this compound, allows researchers to track the molecule's fate in biological systems, elucidate reaction mechanisms, and serve as internal standards for accurate quantification in complex biological matrices. acs.org

Derivatization and Functionalization Strategies

Preparation of Ester and Amide Derivatives

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the formation of esters and amides. These derivatives are crucial for subsequent synthetic steps, particularly in peptide synthesis where the carboxyl group must be activated or temporarily protected. researchgate.net

Esterification: Esters are commonly prepared by reacting the carboxylic acid with an alcohol under acidic conditions, a process known as Fischer esterification. For more sensitive substrates, conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol, provides a high-yield route to the corresponding ester.

Amide Formation: Amide derivatives can be synthesized through several routes. Direct condensation of the carboxylic acid with an amine by heating is one method, though it can require harsh conditions. A more common and milder approach involves the use of coupling reagents. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sufonate (DMT/NMM/TsO⁻) can activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the amide bond under gentle conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with an amine to yield the amide. Lipases have also been explored as biocatalysts for the aminolysis of esters or acids to produce amides.

These derivatization reactions are fundamental for modifying the properties of this compound or preparing it for incorporation into more complex molecules.

Introduction and Removal of Protecting Groups (Fmoc, Boc, Nosyl)

In peptide synthesis, the N-methylamino group of this compound must be reversibly protected to ensure controlled, sequential bond formation. The most common protecting groups are Fmoc and Boc, with the Nosyl group also serving as a valuable alternative, especially for N-methylated amino acids.

| Protecting Group | Introduction Method | Removal Conditions | Orthogonal To |

| Fmoc | Reaction with Fmoc-OSu or Fmoc-Cl under basic conditions (e.g., NaHCO₃). | Mildly basic conditions, typically 20% piperidine (B6355638) in DMF. | Acid-labile groups (Boc, Trt) and hydrogenolysis-labile groups (Z). |

| Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc)₂O. | Acidic conditions, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). | Base-labile groups (Fmoc) and hydrogenolysis-labile groups (Z). |

| Nosyl (Ns) | Reaction with 2-nitrobenzenesulfonyl chloride (NsCl) in the presence of a base. nih.gov | Mildly nucleophilic conditions, typically using a thiol (e.g., β-mercaptoethanol) and a base (e.g., DBU). | Acid-labile groups (Boc, tBu esters) and base-labile groups (Fmoc). |

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS). Its key advantage is its lability to mild bases like piperidine, which does not affect the acid-labile protecting groups commonly used for amino acid side chains (the Fmoc/tBu strategy).

Boc (tert-Butoxycarbonyl): The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderate acids like TFA. It was central to the original Merrifield SPPS methodology (the Boc/Bn strategy) and remains widely used, particularly in solution-phase synthesis.

Nosyl (2-Nitrobenzenesulfonyl): The nosyl group is particularly useful for synthesizing N-methylated amino acids. An α-amino acid can first be N-protected with a nosyl group. The resulting sulfonamide is acidic enough to be easily N-methylated. nih.gov The nosyl group is stable to both acidic (TFA) and basic (piperidine) conditions, making it orthogonal to both Boc and Fmoc strategies. nih.gov It is typically removed using a thiol and a mild base, which cleaves the sulfonamide without affecting most other protecting groups. acs.org This allows for the efficient preparation of N-Fmoc-N-methyl-amino acids from N-nosyl precursors. nih.govacs.org

Incorporation into Peptide and Peptidomimetic Sequences

The incorporation of N-methylated amino acids like this compound into peptide chains is a key strategy for creating peptidomimetics with enhanced therapeutic properties. nih.gov N-methylation introduces steric bulk that can disrupt secondary structures like β-sheets, which are associated with aggregation, and can protect the adjacent peptide bond from enzymatic degradation by proteases. This often leads to peptides with improved metabolic stability, receptor selectivity, and bioavailability. nih.gov

The synthesis of peptides containing N-methylated residues, however, presents unique challenges. The secondary amine of the N-methylated amino acid is less nucleophilic and more sterically hindered than a primary amine, making the coupling step significantly more difficult and slower. Furthermore, the tertiary amide bond formed is prone to cis-trans isomerization, which can lead to complex purification profiles and affect the final conformation of the peptide.

To overcome these challenges, highly potent coupling reagents are required. Reagents such as PyAOP (7-azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate) or combinations like PyBOP/HOAt (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) / 1-hydroxy-7-azabenzotriazole) have proven to be more effective for these difficult couplings than standard reagents.

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing peptides in the laboratory. The process involves assembling a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin. The Fmoc/tBu strategy is most commonly employed.

When incorporating this compound using SPPS, its Fmoc-protected version, Fmoc-N-Me-Aoc-OH, would be used as the building block. The synthesis cycle involves:

Anchoring: The first amino acid is attached to the solid support resin.

Deprotection: The Fmoc group of the resin-bound amino acid is removed with a solution of 20% piperidine in DMF.

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-N-Me-Aoc-OH) is activated with a coupling reagent and added to the resin to form a new peptide bond. Due to the steric hindrance of the N-methyl group, this step requires optimized conditions, including the use of potent coupling reagents like HATU, HCTU, or PyAOP, and may require longer reaction times or double coupling cycles to achieve high yields.

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is synthesized. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail containing TFA and scavengers.

Continuous-Flow Synthesis Protocols

The adoption of continuous-flow chemistry for the synthesis of N-methylated amino acids, including this compound and its stereoisomers, represents a significant advancement over traditional batch processes. This technology offers enhanced safety, scalability, and efficiency by providing precise control over reaction parameters such as temperature, pressure, and residence time. While specific continuous-flow protocols for this compound are not extensively detailed in publicly available literature, established methodologies for the continuous-flow synthesis of N-methylated peptides and other carboxylic acid derivatives provide a strong foundation for its potential production. These methods often involve multi-step sequences integrated into a single, continuous operation.

A plausible continuous-flow approach to synthesize this compound could involve the reductive amination of 2-oxooctanoic acid with methylamine or the N-methylation of 2-aminooctanoic acid. Continuous-flow systems are particularly advantageous for handling reactive intermediates and for optimizing reaction conditions to achieve high yields and stereoselectivity.

Research into the continuous-flow synthesis of N-methylated peptides has demonstrated the feasibility of generating these complex molecules with high efficiency. nih.govspringernature.com For instance, a detailed protocol for the continuous-flow synthesis of N-methylated dipeptides highlights the generation of a highly reactive acyl N-methylimidazolium cation to facilitate amidation without significant racemization. nih.govspringernature.com This approach has been shown to produce a variety of N-methylated dipeptides in high yields. nih.govspringernature.com

Furthermore, sustainable methods for the continuous-flow synthesis of N-methylated peptides using a fixed-bed reactor have been developed. researchgate.net These solid-phase peptide synthesis (SPPS) technologies are noted for their efficiency, requiring only a small excess of amino acids to achieve excellent conversion rates and minimizing solvent usage compared to conventional techniques. researchgate.net

Another relevant methodology is the continuous-flow reductive N-methylation of amines using heterogeneous palladium catalysts. rsc.org This green synthetic method has proven effective for a range of aliphatic and aromatic amines, offering a pathway that could be adapted for the N-methylation of 2-aminooctanoic acid. rsc.org

The synthesis of carboxylic acids and their derivatives in continuous-flow reactors is also well-established. For example, a continuous-flow method for the direct oxidation of alcohols to carboxylic acids using a platinum catalyst has been reported, achieving high yields. rsc.org Additionally, the synthesis of acid hydrazides from carboxylic acids has been successfully demonstrated in a continuous-flow process with short residence times. osti.gov These protocols underscore the capability of flow chemistry to handle carboxylic acid functionalities efficiently.

The following tables present data from related continuous-flow syntheses, illustrating typical reaction parameters and outcomes that could be anticipated for the synthesis of this compound and its derivatives.

Table 1: Illustrative Continuous-Flow N-Methylation of Peptides

| Starting Materials | Catalyst/Reagent | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Protected Amino Acids | Acyl N-methylimidazolium cation | Not Specified | Not Specified | High | nih.govspringernature.com |

Table 2: Illustrative Continuous-Flow Synthesis of Carboxylic Acid Derivatives

| Starting Material | Reaction Type | Catalyst/Reagent | Residence Time | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Octanol | Oxidation | Platinum/H₂O₂ | Not Specified | Not Specified | >96 | rsc.org |

| Aliphatic/Aromatic Amines | Reductive N-methylation | Heterogeneous Pd/H₂ | Not Specified | Not Specified | Not Specified | rsc.org |

These examples from the literature demonstrate the robustness and versatility of continuous-flow technology for the synthesis of N-methylated compounds and carboxylic acid derivatives. The precise control over reaction conditions afforded by flow reactors suggests that these methods could be effectively adapted for the targeted synthesis of this compound and its stereoisomers, offering a scalable and efficient manufacturing process.

Advanced Analytical Characterization Methodologies for 2 Methylamino Octanoic Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Conformational Analysis

Spectroscopic methodologies are fundamental in the chemical sciences for elucidating the intricate three-dimensional structures of molecules and understanding their conformational dynamics. For a compound such as 2-(Methylamino)octanoic acid, which possesses a chiral center and various functional groups, a multi-faceted spectroscopic approach is essential for unambiguous characterization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding connectivity, stereochemistry, molecular weight, and fragmentation, which are critical for a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic molecules in solution. aocs.org By analyzing the magnetic properties of atomic nuclei, NMR can reveal detailed information about the carbon-hydrogen framework, the chemical environment of specific atoms, and the spatial relationships between them. This is particularly valuable for assigning the stereochemistry of chiral molecules and studying their preferred conformations.

Both high-field and low-field NMR spectroscopy are utilized in the analysis of fatty acids and their derivatives. aocs.orgnih.gov High-field NMR provides superior signal dispersion and sensitivity, which is crucial for resolving complex spectra and identifying subtle structural details. In contrast, low-field NMR can be a useful tool for studying properties related to molecular mobility and interactions.

For this compound, ¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The proton on the chiral carbon (α-proton) would be of particular interest, with its chemical shift and coupling constants providing insight into the molecule's conformation. The N-methyl group would appear as a distinct singlet, while the long alkyl chain would produce a series of overlapping multiplets.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. docbrown.infomagritek.com The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the clear identification of the carbonyl carbon, the α-carbon, the N-methyl carbon, and the individual carbons of the octanoic acid chain. magritek.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in correlating proton and carbon signals, confirming the complete structural assignment. magritek.commdpi.com

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data for structurally similar compounds like 2-aminooctanoic acid and other N-alkylated amino acids. nih.gov

| Atom Position | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| C=O (C1) | - | ~175-180 |

| α-CH (C2) | ~3.5-3.8 | ~57-60 |

| N-CH₃ | ~2.5-2.7 | ~30-35 |

| β-CH₂ (C3) | ~1.8-2.0 | ~30-33 |

| γ-δ-ε-ζ CH₂ (C4-C7) | ~1.2-1.4 | ~22-32 |

| ω-CH₃ (C8) | ~0.8-0.9 | ~14 |

In the liquid phase, molecules are not static but are in constant motion, influencing their interactions and bulk properties. Low-field NMR (LF-NMR) relaxometry is a powerful technique for probing these dynamics. nih.gov Studies on fatty acid methyl esters (FAMEs) have shown that these molecules can form liquid crystal-like orders above their melting points, consisting of aggregates with void spaces between them. nih.gov This self-assembly is driven by interactions between the polar head groups and van der Waals forces between the alkyl chains. nih.gov

For this compound, the polar amino acid head group (with its potential for hydrogen bonding and ionic interactions) and the nonpolar octyl tail would lead to similar self-aggregation phenomena in the liquid phase. LF-NMR can measure spin-spin relaxation times (T₂), which are sensitive to molecular mobility. nih.gov Different T₂ values within a sample can indicate distinct populations of molecules with varying degrees of rotational and translational freedom, providing insights into the formation of molecular clusters and the rigidity of the alkyl chains within these aggregates. nih.gov Such studies are crucial for understanding how the structure of this compound influences its physical properties in a non-solid state.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Amino acids like this compound are polar and have low volatility, making them unsuitable for direct analysis by Gas Chromatography (GC). sigmaaldrich.com Therefore, chemical derivatization is a necessary step to increase their volatility and thermal stability. sigmaaldrich.comjfda-online.com Common derivatization strategies include silylation, acylation, and alkylation, which target the active hydrogens on the amine and carboxylic acid functional groups. jfda-online.comresearchgate.net

For instance, silylation with a reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replaces the active hydrogens with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.com This derivatization makes the molecule amenable to GC separation and subsequent detection by MS.

Upon ionization in the mass spectrometer (typically by electron impact), the derivatized molecule undergoes predictable fragmentation. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the derivatized molecule, along with a series of fragment ion peaks. The fragmentation pattern of TBDMS derivatives of amino acids often includes characteristic losses of a methyl group (M-15), a tert-butyl group (M-57), and the entire TBDMS group. sigmaaldrich.com Analyzing these fragments allows for the confident identification of the original molecule.

The following table summarizes common derivatization reagents used for the GC-MS analysis of amino acids.

| Derivatization Type | Reagent | Abbreviation | Target Functional Groups |

|---|---|---|---|

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | -OH, -NH₂, -SH, -COOH |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -NH₂, -SH, -COOH |

| Acylation | Trifluoroacetic anhydride (B1165640) | TFAA | -OH, -NH₂, -SH |

| Esterification | Methanolic HCl / Isobutanol | - | -COOH |

While standard mass spectrometry can determine the molecular weight, it often cannot distinguish between isomers—molecules with the same chemical formula but different atomic arrangements. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or five decimal places), which can confirm the elemental composition of a molecule or fragment. docbrown.info This capability is crucial for differentiating this compound from any potential isomeric impurities.

For isomers with very similar fragmentation patterns, more advanced techniques are required. Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) is an emerging technique for separating isomers in the gas phase. nih.gov Ions are separated based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. This allows for the separation of isomers that are indistinguishable by mass alone. nih.gov Derivatization can further enhance isomeric separation in IMS-MS by altering the shape and charge distribution of the molecules. nih.gov The application of HRMS and IMS-MS would be a powerful strategy for the unambiguous identification and isomeric purity assessment of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups and elucidating the molecular structure of this compound. These methods probe the vibrational modes of a molecule, providing a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the spectrum is expected to be dominated by features from its octanoic acid backbone and the N-methylamino group. The long alkyl chain will produce strong C-H stretching bands. The carboxylic acid group gives rise to a very broad O-H stretching band and a strong carbonyl (C=O) stretching band. The secondary amine (N-H) stretch is typically weaker than the O-H stretch.

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be advantageous for characterizing the C-C backbone of the alkyl chain.

The expected vibrational frequencies for this compound, based on data from analogous compounds like octanoic acid and N-methylated amides, are summarized below. acs.orgrsc.orgresearchgate.netnih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | - | Broad, Strong (IR) |

| N-H (Secondary Amine) | Stretching | 3500 - 3300 | 3500 - 3300 | Weak-Medium |

| C-H (Alkyl Chain) | Asymmetric/Symmetric Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 | 1725 - 1700 | Strong (IR), Weak (Raman) |

| N-H (Secondary Amine) | Bending | 1580 - 1490 | - | Medium |

| C-H (Alkyl) | Bending (Scissoring/Bending) | 1470 - 1370 | 1470 - 1370 | Medium |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | - | Medium |

| C-N (Amine) | Stretching | 1250 - 1020 | 1250 - 1020 | Medium |

Data synthesized from spectroscopic analysis of octanoic acid, N-methylacetamide, and other amino acids. acs.orgrsc.orgresearchgate.netresearchgate.netupi.edunih.gov

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These techniques exploit differences in the physicochemical properties of analytes to achieve separation.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

As this compound possesses a chiral center at the alpha-carbon, it exists as a pair of enantiomers (R and S forms). Differentiating and quantifying these enantiomers is critical, as they often exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs are effective for the separation of underivatized or N-protected amino acids. chromatographytoday.comsigmaaldrich.com

Macrocyclic Glycopeptide CSPs: Phases like Teicoplanin (CHIROBIOTIC T) and Ristocetin A (CHIROBIOTIC R) are highly versatile. sigmaaldrich.com They can operate in polar organic, normal-phase, or reversed-phase modes, offering broad selectivity for amino acids and their N-blocked derivatives. sigmaaldrich.com

Cinchona Alkaloid-based Zwitterionic CSPs: Columns such as CHIRALPAK ZWIX(+) and ZWIX(-) are specifically designed for the stereo-selective resolution of ampholytic molecules like amino acids and peptides under LC-MS compatible conditions. chiraltech.com

Ligand Exchange Chromatography (LEC): This method involves a CSP coated with a chiral ligand (e.g., an L-amino acid like phenylalanine) that forms transient diastereomeric complexes with the analyte enantiomers in the presence of a metal ion (typically Cu²⁺) in the mobile phase. chromatographytoday.com

The choice of CSP and mobile phase is crucial for achieving optimal separation.

| Chiral Stationary Phase (CSP) Type | Common Commercial Name | Typical Mobile Phase | Application Note |

|---|---|---|---|

| Macrocyclic Glycopeptide | CHIROBIOTIC T, CHIROBIOTIC R | Polar Organic (e.g., Methanol (B129727)/Acetonitrile (B52724) with acid/base additives) or Reversed-Phase (e.g., Water/Acetonitrile with buffers like ammonium (B1175870) trifluoroacetate) | Broad selectivity for N-protected and underivatized amino acids; compatible with LC-MS. sigmaaldrich.com |

| Cinchona Alkaloid (Zwitterionic) | CHIRALPAK ZWIX(+) / ZWIX(-) | Methanol/Acetonitrile/Water mixtures with acidic and basic additives (e.g., acetic acid, diethylamine) | Excellent for underivatized amino acids and small peptides; provides complementary selectivity and elution order reversal between (+) and (-) phases. chiraltech.comhplc.eu |

| Ligand Exchange | Astec CLC-D, CLC-L | Aqueous copper sulfate (B86663) (CuSO₄) solution with organic modifiers | Effective for underivatized α-amino acids; detection can be challenging if the analyte lacks a chromophore. chromatographytoday.com |

Advanced Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. Amino acids like this compound are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility prior to GC analysis. sigmaaldrich.com This process replaces active hydrogen atoms on the amine and carboxylic acid groups with nonpolar moieties. sigmaaldrich.com

Common derivatization strategies involve one- or two-step procedures:

Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with active hydrogens to form stable tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.comacs.org

Acylation/Esterification: A two-step approach is often employed. First, the carboxylic acid group is esterified (e.g., to a methyl or isopropyl ester). Second, the amine group is acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). mdpi.com

Chloroformate Derivatization: Reagents such as ethyl chloroformate can be used to derivatize N-methylated amino acids in a single step, preparing them for GC-MS analysis. nih.gov

Once derivatized, the volatile analyte can be separated on a capillary GC column and detected, often by mass spectrometry (GC-MS), which provides both quantitative data and structural information from the fragmentation pattern. sigmaaldrich.commdpi.com

| Derivatization Reagent | Abbreviation | Target Functional Group(s) | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | -COOH, -NH | tert-butyldimethylsilyl (TBDMS) | Forms stable, moisture-resistant derivatives. sigmaaldrich.comacs.org |

| Ethyl Chloroformate | ECF | -COOH, -NH | N-ethoxycarbonyl ethyl ester | Rapid, single-step reaction suitable for N-methylated amino acids. nih.gov |

| Pentafluoropropionic Anhydride (+ Alcohol) | PFPA | -NH (after esterification of -COOH) | N-pentafluoropropionyl alkyl ester | Creates stable derivatives with good chromatographic properties. mdpi.com |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -COOH, -NH | Trimethylsilyl (TMS) | Common silylation agent, though derivatives can be moisture-sensitive. mdpi.comnih.gov |

Capillary Electrophoresis (CE) for Amino Acid and Derivative Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge and size. nih.gov It offers advantages such as minimal sample consumption, rapid analysis times, and high separation efficiency, making it ideal for profiling amino acids and their derivatives in complex matrices. nih.gov

Different modes of CE can be employed:

Capillary Zone Electrophoresis (CZE): This is the simplest form, where analytes are separated in a free solution (background electrolyte). It is highly effective for charged species like amino acids. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (like sodium dodecyl sulfate) to the electrolyte at a concentration above its critical micelle concentration. This allows for the separation of neutral molecules and provides an additional separation mechanism based on partitioning between the micelles and the aqueous phase.

Chiral Capillary Electrophoresis: Enantiomeric separation of this compound can be achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte. acs.org The formation of transient diastereomeric complexes between the selector and the enantiomers leads to different electrophoretic mobilities and thus, separation. acs.orgnih.gov

Detection in CE is commonly performed using UV-Vis absorbance, but coupling CE with mass spectrometry (CE-MS) provides much higher sensitivity and specificity, enabling robust identification and quantification of analytes. nih.gov

| CE Method | Principle of Separation | Application for this compound |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Separation based on charge-to-size ratio in a background electrolyte. nih.gov | Quantification and profiling in mixtures with other charged analytes. |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on electrophoretic mobility and differential partitioning into micelles. | Analysis in complex matrices and separation from neutral impurities. |

| Chiral CE | Differential interaction of enantiomers with a chiral selector (e.g., cyclodextrin) added to the electrolyte. acs.org | Determination of enantiomeric purity (R/S ratio). |

| CE-Mass Spectrometry (CE-MS) | Coupling of CE separation with mass spectrometric detection. nih.gov | Highly sensitive and selective quantification and structural confirmation. nih.gov |

Biochemical and Metabolic Pathway Investigations Involving 2 Methylamino Octanoic Acid

Enzymatic Recognition and Biotransformation Studies

The initial phase of research into 2-(Methylamino)octanoic acid is centered on its recognition and transformation by enzymes, particularly those involved in methylation and acylation reactions.

Substrate Specificity of Methyltransferases and Acyltransferases toward the Compound

Currently, there is a lack of specific studies detailing the substrate specificity of methyltransferases and acyltransferases for this compound. General knowledge of these enzyme families suggests that the unique structure of this compound, featuring a methylamino group at the alpha position of an octanoic acid backbone, would be a key determinant in its recognition.

For methyltransferases , the presence of the secondary amine group presents a potential site for N-methylation. The substrate specificity of a given methyltransferase is dictated by the three-dimensional architecture of its active site, which must accommodate the substrate with the correct orientation for the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM). The octanoic acid chain would also play a crucial role in binding within the active site, likely through hydrophobic interactions. Future research will need to screen various methyltransferases to identify enzymes that recognize this compound as a substrate.

Similarly, the substrate specificity of acyltransferases for this compound is an area requiring investigation. Acyltransferases catalyze the transfer of an acyl group, and in this case, the carboxyl group of this compound could potentially be activated to a thioester, such as with coenzyme A, and then transferred to an acceptor molecule. The specificity of an acyltransferase is dependent on its ability to bind both the acyl donor and the acceptor molecule. The methylamino group at the alpha position could influence the binding affinity and catalytic efficiency of acyltransferases. For instance, ghrelin O-acyltransferase (GOAT) is known to use octanoyl-CoA to acylate the hormone ghrelin nih.gov. Whether a modified octanoic acid like this compound could be a substrate for such an enzyme is yet to be determined.

In Vitro Enzymatic Reaction Mechanisms with this compound

Detailed in vitro studies on the enzymatic reaction mechanisms involving this compound have not yet been published. However, based on the general mechanisms of relevant enzymes, hypothetical reaction pathways can be proposed.

If a suitable methyltransferase is identified, the reaction would likely follow a standard SN2 mechanism. The nitrogen atom of the methylamino group would act as a nucleophile, attacking the electrophilic methyl group of SAM. This would result in the formation of a methylated product, N,N-dimethyl-2-aminooctanoic acid, and S-adenosyl-L-homocysteine (SAH).

For an acyltransferase reaction, this compound would first need to be activated, typically by conversion to its coenzyme A thioester, 2-(methylamino)octanoyl-CoA. This activation is usually catalyzed by an acyl-CoA synthetase in an ATP-dependent manner. Once formed, the 2-(methylamino)octanoyl-CoA could serve as a donor substrate for an acyltransferase. The reaction mechanism would involve the binding of both the donor and an acceptor molecule to the enzyme's active site, followed by the transfer of the 2-(methylamino)octanoyl group.

Future in vitro studies will be crucial to elucidate these mechanisms, involving techniques such as enzyme kinetics, site-directed mutagenesis, and structural biology to identify key catalytic residues and understand the precise molecular interactions.

Identification of Potential Metabolic Enzymes in Cell-Free Systems

Cell-free systems offer a powerful platform for identifying enzymes capable of metabolizing a novel compound like this compound nih.govresearchgate.netmdpi.comosti.gov. These systems, which can be prepared from various cellular extracts or composed of purified enzymes, allow for the study of metabolic pathways in a controlled environment, free from the complexities of cellular regulation and transport nih.govmdpi.comosti.gov.

To identify potential metabolic enzymes, this compound could be incubated with cell extracts (e.g., from liver, kidney, or microorganisms) fortified with necessary cofactors (e.g., SAM, ATP, CoA). The reaction mixture would then be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect the disappearance of the parent compound and the appearance of new metabolites. Subsequent purification and proteomic analysis of the active fractions from the cell extract could lead to the identification of the specific enzymes involved.

This approach has been successfully used to discover and characterize enzymes for a wide range of substrates. Given the structure of this compound, enzymes from the methyltransferase, acyl-CoA synthetase, and acyltransferase families would be primary candidates for investigation using cell-free systems.

In Vitro Cellular Fate and Biotransformation in Model Systems (e.g., cell lines, microorganisms)

Understanding the fate of this compound within a cellular context is the next step in elucidating its metabolic pathway. In vitro models such as cell lines and microorganisms provide valuable insights into its uptake, metabolism, and potential biological effects.

Metabolism in Defined Cell Culture Models

While no studies have specifically reported on the metabolism of this compound in defined cell culture models, research on related medium-chain fatty acids (MCFAs) in cell lines like HepG2 (a human liver cell line) and U87MG (a human glioblastoma cell line) provides a framework for future investigations mdpi.comresearchgate.netnih.govnih.gov. For instance, studies with octanoic acid (C8) and decanoic acid (C10) in HepG2 cells have shown that these MCFAs are readily metabolized and can influence cellular lipid metabolism and signaling pathways mdpi.comresearchgate.net.

Future research could involve incubating various cell lines (e.g., hepatocytes, neuronal cells, adipocytes) with this compound. The analysis of cell lysates and culture media over time would reveal the extent of its uptake and the profile of metabolites produced. This would help to determine if the compound is, for example, incorporated into cellular lipids, undergoes beta-oxidation, or is otherwise transformed. The choice of cell line would be critical, as different cell types possess distinct metabolic capabilities. For example, astrocytes have been shown to be the primary site of MCFA metabolism in the brain nih.gov.

Tracer Studies with Isotopically Labeled this compound to Elucidate Metabolic Intermediates

Tracer studies using isotopically labeled compounds are a cornerstone of metabolic research, allowing for the unambiguous tracking of atoms through metabolic pathways. The synthesis of isotopically labeled this compound (e.g., with 13C or 14C at specific positions in the octanoic acid chain, or with 15N in the amino group) would be a critical step for these investigations.

Once available, these labeled tracers could be administered to cell cultures or used in cell-free systems. The metabolic fate of the labeled atoms can then be traced into various downstream metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. For example, if the carboxyl carbon is labeled with 13C, its appearance in CO2 would indicate beta-oxidation. Labeling the methyl group on the nitrogen could track methylation and demethylation reactions.

This powerful technique would allow for the definitive identification of metabolic intermediates and end products, providing a detailed map of the biotransformation of this compound. Such studies have been instrumental in understanding the metabolism of other fatty acids, for instance, in confirming the origin of methyl-branches in fatty acid synthesis researchgate.net and in developing PET tracers for studying fatty acid beta-oxidation nih.gov.

Effects on Intracellular Metabolic Pathways and Enzyme Activities

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research data detailing the effects of This compound on intracellular metabolic pathways or enzyme activities.

Searches for the specific biochemical properties and metabolic fate of this compound did not yield studies that have investigated its direct impact on cellular metabolism. Research is available for structurally related compounds, such as 2-methyloctanoic acid and the simple medium-chain fatty acid, octanoic acid . For instance, a 1966 study investigated the catabolism of 2-methyloctanoic acid, finding it was oxidized by mitochondrial preparations from various tissues into metabolites like propionic acid and carbon dioxide. nih.gov However, the substitution of a methyl group with a methylamino group at the alpha-carbon position represents a significant chemical distinction. This difference in structure would fundamentally alter the molecule's chemical properties, its recognition by enzymes, and consequently, its metabolic pathway. Therefore, extrapolating data from 2-methyloctanoic acid or octanoic acid to predict the behavior of this compound would be scientifically inaccurate.

As a result, no detailed findings or data tables on the effects of this compound on specific metabolic pathways (e.g., glycolysis, beta-oxidation, citric acid cycle) or its influence on the activity of specific enzymes can be provided. The scientific community has not yet published research in this particular area.

Molecular Interactions and Structural Biology of 2 Methylamino Octanoic Acid

Ligand-Biomacromolecule Binding Studies

The structure of 2-(methylamino)octanoic acid, featuring an eight-carbon aliphatic chain, suggests it may interact with proteins that naturally bind fatty acids. However, the presence of the N-methylated amino group would modulate this binding compared to its non-methylated counterpart, octanoic acid.

The lipophilic octanoyl side chain is the primary driver for binding to hydrophobic pockets in proteins. Potential targets include fatty acid binding proteins (FABPs), which transport lipids within cells, and enzymes whose activity is modulated by fatty acids, such as certain lipases or synthases nih.gov. The binding of fatty acids to proteins like human serum albumin (HSA) is well-documented researchgate.netnih.gov. Octanoic acid is known to bind to HSA, and it is expected that this compound would compete for these same binding sites nih.gov.

The key difference arises from the N-methyl group. This modification replaces a hydrogen atom on the amino nitrogen, which eliminates a hydrogen bond donor capability nih.gov. This change can significantly alter binding affinity. If a protein target's binding pocket relies on a hydrogen bond with the amine proton of the ligand, the affinity for the N-methylated version would likely decrease. Conversely, if the binding pocket is purely hydrophobic, the added methyl group might slightly enhance binding through increased van der Waals interactions, provided there is no steric hindrance.

Table 1: Potential Protein Targets and Expected Binding Considerations for this compound

| Protein Target Class | Rationale for Interaction | Expected Impact of N-Methylation on Binding |

|---|---|---|

| Fatty Acid Binding Proteins (FABPs) | The octanoyl chain fits into the hydrophobic binding cavity designed for fatty acids nih.gov. | Altered affinity due to loss of H-bond donor capacity and potential steric effects at the binding site entrance. |

| Human Serum Albumin (HSA) | Binds medium-chain fatty acids like octanoic acid in specific hydrophobic sites researchgate.netnih.gov. | Likely competes with octanoic acid; affinity may be reduced or enhanced depending on the specific binding site's properties. |

| Lipoate-Protein Ligases | These enzymes recognize and utilize octanoic acid as a substrate for lipoic acid synthesis nih.govescholarship.org. | May act as an inhibitor or a poor substrate due to steric hindrance from the methyl group preventing optimal orientation in the active site. |

The binding of a ligand, particularly a lipid, into the core of a protein often induces conformational changes in the biomacromolecule researchgate.netnih.gov. Techniques such as circular dichroism (CD), fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are used to monitor these changes. For instance, the binding of fatty acids to FABPs is known to stabilize the protein structure and, in some cases, alter the protein's surface to facilitate interactions with other molecules nih.gov. It is predictable that the binding of this compound would also induce such conformational shifts. These changes are critical for the protein's biological function, potentially allosterically regulating enzyme activity or modulating protein-protein interactions escholarship.org.

Influence on Peptide and Protein Conformation and Stability

Incorporating this compound into a peptide sequence would have profound effects on the peptide's structure and stability, primarily due to the N-methylation and the long alkyl side chain.

N-methylation is a widely recognized strategy for introducing conformational constraints into a peptide backbone nih.govnih.gov. The addition of a methyl group to the amide nitrogen atom creates steric hindrance that restricts the possible values of the phi (φ) and psi (ψ) dihedral angles, which define the backbone conformation nih.gov.

Key impacts include:

Reduced Flexibility : The peptide backbone becomes more rigid, which can lock the peptide into a specific, biologically active conformation nih.gov.

Disruption of Secondary Structures : The absence of the amide proton prevents the formation of hydrogen bonds that are essential for stabilizing α-helices and β-sheets nih.govresearchgate.net.

Promotion of Turns : N-methylation often promotes the formation of β-turn or γ-turn structures, as these conformations can accommodate the steric bulk of the methyl group more readily than extended or helical structures semanticscholar.org. This can be a crucial factor in designing peptides that mimic the turn regions of larger proteins.

Increased Proteolytic Stability : The steric hindrance provided by the N-methyl group can prevent recognition and cleavage by proteases, thereby increasing the peptide's stability and in vivo half-life nih.govresearchgate.net.

Table 2: General Conformational Effects of Incorporating an N-Methylated Amino Acid into a Peptide

| Property | Standard Amino Acid Residue | N-Methylated Amino Acid Residue |

|---|---|---|

| Backbone Rotation | Relatively free rotation around φ and ψ angles. | Rotation is sterically restricted. |

| Hydrogen Bonding | Amide N-H group acts as a hydrogen bond donor. | No N-H group; cannot act as a hydrogen bond donor. |

| Favored Secondary Structures | Can participate in α-helices and β-sheets. | Disrupts α-helices and β-sheets; often promotes β-turns. |

To definitively determine the three-dimensional structure of a peptide containing this compound, high-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable nih.gov.

NMR Spectroscopy : In solution, 2D NMR techniques such as COSY, TOCSY, and NOESY can be used to assign proton signals and determine through-bond and through-space connectivities uzh.chresearchgate.netias.ac.in. The Nuclear Overhauser Effect (NOE) data is particularly crucial for identifying protons that are close in space, which provides the distance restraints needed to calculate the peptide's 3D structure researchgate.net. The values of coupling constants can provide information about dihedral angles, further refining the conformational model ias.ac.in. NMR is ideal for studying the conformational dynamics of the peptide in a solution environment that mimics physiological conditions springernature.com.

X-ray Crystallography : If the peptide can be crystallized, X-ray crystallography can provide an atomic-resolution model of its static, solid-state conformation nih.govmdpi.com. This technique would precisely reveal the bond angles, the conformation of the N-methylated peptide bond, and the packing interactions of the octanoyl side chains within the crystal lattice nih.govmdpi.comiisc.ac.in. This information is invaluable for understanding how the molecule self-assembles and for validating structures predicted by other methods nih.gov.

Interactions with Biological Membranes and Lipid Bilayers

The amphiphilic nature of this compound—possessing a polar amino acid headgroup and a nonpolar eight-carbon tail—dictates that it will readily interact with and partition into biological membranes and lipid bilayers nih.gov.

The octanoyl chain is sufficiently long to insert into the hydrophobic core of a lipid bilayer, interacting with the acyl chains of the surrounding phospholipid molecules nih.govmdpi.com. The polar N-methylated amino acid headgroup would be expected to remain at the lipid-water interface, anchored by electrostatic and polar interactions with the phospholipid headgroups nih.gov.

This interaction can disrupt the local packing of the lipid molecules, leading to several potential effects on the membrane:

Increased Fluidity : The insertion of the bulky side chain can create disorder among the lipid acyl chains, increasing the fluidity of the membrane, particularly in more rigid, gel-phase bilayers nih.gov.

Alteration of Bilayer Thickness : The presence of the compound could locally alter the thickness of the membrane.

Induction of Curvature : Depending on the concentration and the effective shape of the molecule, it could induce positive or negative curvature in the membrane, which can be relevant for processes like membrane fusion or fission.

Pore Formation/Destabilization : At higher concentrations, amphiphilic molecules can act as detergents, disrupting the bilayer integrity and potentially forming pores or micelles, leading to increased membrane permeability mdpi.comnih.gov.

The specific nature of these interactions would be influenced by the lipid composition of the bilayer (e.g., the presence of cholesterol or anionic lipids) and the pH of the surrounding environment, which affects the protonation state of the carboxylic acid group rsc.org.

Membrane Permeability and Transport Mechanisms at a Molecular Level

There are no published studies detailing the mechanisms by which this compound permeates biological membranes. Research on structurally related compounds, such as octanoic acid, suggests that medium-chain fatty acids can cross cell membranes, and their transport can be influenced by factors like pH and the composition of the lipid bilayer. However, the presence of the methylamino group at the alpha-position of octanoic acid would significantly alter its physicochemical properties, including its polarity and charge at physiological pH, making direct comparisons to octanoic acid speculative. Without specific studies, any discussion of its transport mechanisms—be it passive diffusion, carrier-mediated transport, or active transport—would be unfounded.

Modulation of Membrane Fluidity and Organization

Similarly, there is no available research on the effects of this compound on the fluidity and organization of biological membranes. While fatty acids are known to be able to insert into the lipid bilayer and alter its physical properties, the specific effects depend on the structure of the fatty acid, including chain length, saturation, and the nature of any substituents. The introduction of a methylamino group would be expected to influence how the molecule partitions into the membrane and interacts with the phospholipid headgroups and acyl chains. Without experimental data from techniques such as fluorescence spectroscopy, differential scanning calorimetry, or molecular dynamics simulations, any claims about its impact on membrane fluidity, lipid packing, or the formation of lipid domains would be purely hypothetical.

Computational and Theoretical Studies of 2 Methylamino Octanoic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(Methylamino)octanoic acid. Methods such as the semi-empirical MNDO (Modified Neglect of Diatomic Overlap) approximation are employed to study how factors like electron density distribution influence chemical behavior. researchgate.net These calculations can determine optimized geometric parameters, such as bond lengths and angles, providing a static, ground-state picture of the molecule.

For a molecule such as this compound, these studies would focus on the distribution of electron density, particularly around the carboxylic acid and secondary amine functional groups. The results can predict sites susceptible to electrophilic or nucleophilic attack, thereby offering insights into the compound's intrinsic reactivity. While specific quantum-chemical studies on this compound are not extensively detailed in available literature, the methodology has been applied to similar structures to understand how electronic properties govern reaction selectivity. researchgate.net

Table 1: Key Areas of Investigation in Quantum Mechanical Calculations

| Parameter Studied | Significance for this compound | Computational Method Example |

|---|---|---|

| Electron Density Distribution | Identifies electron-rich and electron-poor regions, predicting sites of chemical interaction. | Density Functional Theory (DFT) |

| Molecular Orbital Energies (HOMO/LUMO) | The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals indicates chemical reactivity and stability. | Ab initio methods |

| Optimized Geometric Parameters | Determines the most stable three-dimensional arrangement of atoms, including bond lengths and angles. | MNDO, AM1 |

| Electrostatic Potential Maps | Visualizes charge distribution to predict non-covalent interactions and recognition sites for other molecules. | Hartree-Fock (HF) |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.comsemanticscholar.org This method is instrumental in understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the receptor. mdpi.com

These simulations calculate a binding score, often expressed as binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. semanticscholar.org A lower binding energy generally indicates a more stable complex. The results also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. nih.govsemanticscholar.org While specific docking studies involving this compound are not prominently featured in the literature, this technique is a standard approach to hypothesize potential biological targets and understand binding mechanisms. nih.gov Follow-up studies using molecular dynamics are often crucial to validate the stability of these docked poses. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful lens to view the dynamic nature of molecules, tracking the motions of atoms and molecules over time. americanpeptidesociety.org By applying force fields—a set of mathematical functions and parameters that describe the potential energy of the system—MD simulations can model the behavior of molecules in different environments, such as in aqueous solution or embedded in a membrane. americanpeptidesociety.org These simulations are crucial for studying everything from the folding of small peptides to the stability of ligand-protein complexes. americanpeptidesociety.orgnih.gov

For this compound, MD simulations can reveal its conformational flexibility, identifying the most populated shapes it adopts in solution. Furthermore, when combined with docking, MD simulations can assess the stability of a proposed binding pose, observing whether the ligand remains in the active site or dissociates over the course of the simulation, which can span from nanoseconds to microseconds. nih.govmdpi.com

Simulation of Peptide/Protein Conformational Space with N-Methylated Residues

Simulations are used to explore the conformational space of peptides containing these modified amino acids, providing an ensemble of structures that represent the molecule's dynamic behavior in its native state. nih.govnih.gov This approach helps in understanding how N-methylation can pre-organize a peptide into a bioactive conformation, a strategy often used in peptide-based drug design. These computational studies are vital for accurately modeling the structure and dynamics of N-methylated peptides. nih.gov

Modeling of Compound Interactions with Lipid Bilayers

Cell membranes, primarily composed of lipid bilayers, are a critical interface for many biological processes. MD simulations are widely used to model the interactions between small molecules and these membranes. nih.govmdpi.com For an amphiphilic compound like this compound, with its hydrophilic head (methylamino and carboxyl groups) and hydrophobic tail (octyl chain), simulations can predict how it partitions into and potentially perturbs the lipid bilayer.

These simulations can track the insertion of the molecule into the membrane, its orientation within the bilayer, and its effect on membrane properties such as thickness and fluidity. nih.gov The interactions are governed by forces like hydrophobic interactions, which drive the alkyl chain into the membrane core, and electrostatic interactions between the headgroup and the lipid headgroups. nih.gov Understanding these interactions at a molecular level is key to predicting how such compounds might be absorbed and distributed in biological systems.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, enabling the prediction of properties from molecular structure. d-nb.info A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property. mdpi.comdergipark.org.tr

For this compound, a QSAR model could be developed to predict properties like its lipophilicity (LogP), which influences its membrane permeability and distribution. researchgate.net The process involves calculating a series of molecular descriptors for a set of related compounds. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties. mdpi.com A statistical method, such as multiple linear regression, is then used to build a model that correlates these descriptors with the observed activity or property. dergipark.org.trresearchgate.net Such models, once validated, can be used to predict the properties of new, untested compounds purely from their structure.

Table 2: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Topological | Wiener Index | Describes molecular branching and size. |

| Electronic | Partial Charges | Quantifies the charge distribution across the atoms. |

| Physicochemical | Molar Refractivity | Relates to molecular volume and polarizability. |

| 3D-Descriptors | Surface Area | Describes the solvent-accessible surface of the molecule. |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

Prediction of Metabolic Pathways and Enzyme Interactions

Computational methods are increasingly used to predict how a compound might be metabolized by the body. The metabolism of structurally similar medium-chain fatty acids (MCFAs), such as octanoic acid, has been studied extensively, providing a basis for predicting the fate of this compound. mdpi.comresearchgate.netnih.govnih.gov These fatty acids are known to undergo mitochondrial β-oxidation. nih.gov Computational models can predict whether this compound is a likely substrate for the enzymes involved in these pathways.

Biosynthesis and Natural Occurrence of 2 Methylamino Octanoic Acid

Investigation of Natural Occurrence in Biological Systems (e.g., microorganisms, plants)

Direct evidence for the natural occurrence of 2-(methylamino)octanoic acid as a free molecule in microorganisms or plants is not documented in publicly available scientific literature. However, a hydroxylated and methylated derivative, (2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid, is a known constituent of the cyclosporins, a class of cyclic nonribosomal peptides with potent immunosuppressive properties. researchgate.netcapes.gov.br Cyclosporin (B1163) A, the most well-known of these compounds, is produced by the fungus Tolypocladium inflatum (also known by its synonym Beauveria nivea). researchgate.net Dihydrocyclosporin A, an impurity and metabolite of cyclosporin A, also incorporates this complex amino acid.

The presence of this intricate derivative points to a sophisticated biosynthetic machinery within these fungi capable of producing N-methylated and hydroxylated fatty acid-based amino acids. While the simpler this compound has not been isolated as a natural product itself, its core structure is central to these larger, bioactive molecules.

Table 1: Natural Occurrence of this compound Derivatives

| Derivative Name | Containing Compound | Producing Organism |

| (2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid | Cyclosporin A | Tolypocladium inflatum (Beauveria nivea) |

| (2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid | Dihydrocyclosporin A | Tolypocladium inflatum (as a metabolite) |

The identification of complex natural products like cyclosporin A and its metabolites from biological extracts relies heavily on advanced analytical techniques. While there are no specific reports on the use of "omics" technologies to find free this compound, the characterization of its derivatives within cyclosporins has been achieved through methods that are foundational to metabolomics.

Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS and MS/MS) are instrumental in separating and identifying these compounds from complex fungal culture broths or biological samples like blood and urine. Nuclear Magnetic Resonance (NMR) spectroscopy has also been crucial in elucidating the precise structure and stereochemistry of the (2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid moiety within the larger peptide. Isotope tracing studies, a key component of metabolomics, could theoretically be used to track the incorporation of labeled precursors into this amino acid, providing insights into its biosynthetic origins.

Proposed Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthesis of the (2S,3R,4R)-3-hydroxy-4-methyl-2-methylamino-octanoic acid unit of cyclosporin A is a complex process integrated into the nonribosomal peptide synthetase (NRPS) machinery. While a specific pathway for free this compound is not described, a plausible pathway can be proposed based on the general principles of fatty acid and amino acid biosynthesis and the known steps in cyclosporin synthesis.

A hypothetical pathway for the core this compound structure would likely start from octanoic acid or its activated thioester form, octanoyl-CoA. The key steps would involve the introduction of an amino group at the alpha-carbon (C-2) and a subsequent methylation of this amino group.

Proposed Biosynthetic Steps for this compound: